molecular formula C12H23BrO2 B8486641 Ethyl 2,2-dimethyl-8-bromooctanoate

Ethyl 2,2-dimethyl-8-bromooctanoate

Cat. No.: B8486641
M. Wt: 279.21 g/mol
InChI Key: MTEYTBYHEOMETG-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-8-bromooctanoate is a branched-chain brominated ester with the molecular formula C₁₂H₂₁BrO₂. Its structure features a terminal bromine atom at the 8th carbon and two methyl groups at the 2nd carbon of the octanoate backbone, esterified with an ethyl group. The steric hindrance introduced by the 2,2-dimethyl groups and the electron-withdrawing bromine substituent significantly influences its reactivity and physicochemical properties compared to simpler esters.

Properties

Molecular Formula

C12H23BrO2

Molecular Weight

279.21 g/mol

IUPAC Name

ethyl 8-bromo-2,2-dimethyloctanoate

InChI

InChI=1S/C12H23BrO2/c1-4-15-11(14)12(2,3)9-7-5-6-8-10-13/h4-10H2,1-3H3

InChI Key

MTEYTBYHEOMETG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CCCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique structural attributes of ethyl 2,2-dimethyl-8-bromooctanoate can be contextualized by comparing it to analogs with modifications in branching, halogenation, or ester groups. Below is a detailed analysis:

Ethyl 8-Bromooctanoate

  • Structure : Lacks the 2,2-dimethyl groups.
  • Key Differences: Reactivity: The absence of steric hindrance at the 2nd carbon allows faster nucleophilic attack at the ester carbonyl group, enhancing hydrolysis rates compared to the dimethyl variant. Physicochemical Properties: Lower molecular weight (C₁₀H₁₇BrO₂ vs. C₁₂H₂₁BrO₂) reduces boiling point and increases volatility. Environmental Persistence: Ethyl 8-bromooctanoate has established environmental screening levels (ITSL) derived from databases like EPA IRIS and ACGIH, but the dimethyl variant’s bulkiness may reduce biodegradability .

Ethyl 2,2-Dimethyloctanoate

  • Structure : Lacks the 8-bromine substituent.
  • Key Differences :
    • Electrophilicity : The bromine atom in the target compound increases electrophilic character, making it more reactive in SN2 reactions.
    • Applications : While both compounds serve as synthetic intermediates, the brominated derivative is favored in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its halogen handle.

R-(–)-BL3912A (α-Ethyl Analog of DOM)

  • For this compound, the 2,2-dimethyl groups may similarly modulate interactions with enzymes or receptors by sterically blocking active sites.

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) LogP Key Applications
This compound C₁₂H₂₁BrO₂ 289.20 ~245 (estimated) 3.8 Pharmaceutical intermediates
Ethyl 8-bromooctanoate C₁₀H₁₇BrO₂ 265.15 220–225 2.9 Agrochemical synthesis
Ethyl 2,2-dimethyloctanoate C₁₂H₂₂O₂ 198.30 210–215 3.2 Polymer plasticizers

Notes:

  • LogP (octanol-water partition coefficient) indicates increased lipophilicity for the brominated dimethyl variant, suggesting greater membrane permeability.

Research Findings and Implications

Synthetic Utility: The bromine atom in this compound enables selective cross-coupling reactions, as demonstrated in palladium-catalyzed protocols. However, the dimethyl groups may necessitate higher reaction temperatures or stronger bases to overcome steric effects.

Its higher LogP suggests prolonged retention in lipid-rich tissues, warranting further toxicokinetic studies .

Metabolic Stability: Comparative studies with non-branched analogs suggest that the 2,2-dimethyl groups confer resistance to esterase-mediated hydrolysis, enhancing metabolic stability in vivo.

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